molecular formula C25H38O7 B13836058 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal

11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal

Cat. No.: B13836058
M. Wt: 454.6 g/mol
InChI Key: FPKBNDCCFKYHDT-HUTIETSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal: is a labeled analogue of 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal. This compound is an intermediate in the preparation of cortisol derivatives. It is used in various biochemical and proteomics research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal involves the protection of the 3,20-dione group as a diethylene ketal. This is typically achieved by reacting the compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete formation of the ketal.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, primarily enzymes involved in steroid metabolism. It acts as a precursor in the biosynthesis of cortisol derivatives, which then exert their biological effects through binding to glucocorticoid receptors and modulating gene expression.

Comparison with Similar Compounds

Uniqueness: 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal is unique due to its labeled nature, which makes it particularly useful in tracing and studying metabolic pathways. Its structure allows for the study of cortisol metabolism and function in a detailed manner.

Properties

Molecular Formula

C25H38O7

Molecular Weight

454.6 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11,17-diol

InChI

InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18-,19-,20+,21-,22-,24+/m0/s1/i14D2,19D,20D

InChI Key

FPKBNDCCFKYHDT-HUTIETSVSA-N

Isomeric SMILES

[2H][C@]12[C@@H](CC=C3[C@@]1(CCC4(C3)OCCO4)C)[C@@H]5CC[C@@]([C@]5(C([C@]2([2H])O)([2H])[2H])C)(C6(OCCO6)CO)O

Canonical SMILES

CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3

Origin of Product

United States

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